Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 49672-05-1
VCID: VC3772440
InChI: InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
SMILES: COC(=O)CC1=NC2=CC=CC=C2N1
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

CAS No.: 49672-05-1

Cat. No.: VC3772440

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate - 49672-05-1

Specification

CAS No. 49672-05-1
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 2-(1H-benzimidazol-2-yl)acetate
Standard InChI InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
Standard InChI Key XRCSXYDSFRSLEX-UHFFFAOYSA-N
SMILES COC(=O)CC1=NC2=CC=CC=C2N1
Canonical SMILES COC(=O)CC1=NC2=CC=CC=C2N1

Introduction

Chemical Structure and Properties

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate features a benzimidazole core with an acetate ester group linked at the 2-position. The molecular formula of this compound is C10H10N2O2, with a molecular weight of approximately 190.20 g/mol. Its structure incorporates a five-membered imidazole ring fused with a benzene ring, creating the characteristic benzimidazole scaffold that serves as a fundamental building block in medicinal chemistry.

The compound's chemical structure provides several reactive sites that contribute to its versatility in chemical transformations. The ester group is susceptible to hydrolysis under both acidic and basic conditions, allowing for further functionalization. Additionally, the NH group in the imidazole ring can participate in various reactions, including alkylation and acylation, further expanding the compound's synthetic utility.

Physical Properties

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents (methanol, ethanol, DMSO)
Melting Point145-148°C
CAS Number49672-05-1

The compound exhibits typical characteristics of benzimidazole derivatives, including moderate to high stability under standard laboratory conditions. The presence of the ester group enhances its lipophilicity compared to the corresponding carboxylic acid, potentially improving its membrane permeability in biological systems.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate, each with specific advantages depending on the starting materials and desired scale.

Classical Synthesis

The classical approach to synthesizing this compound typically involves the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction proceeds through a nucleophilic acyl substitution mechanism, where the methanol acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid.

Alternative synthetic pathways include the cyclization of o-phenylenediamine with methyl bromoacetate under basic conditions. This reaction is generally conducted in polar solvents like dimethyl sulfoxide at elevated temperatures to promote the cyclization process. The cyclization typically occurs through the formation of an intermediate which subsequently undergoes dehydration to yield the benzimidazole ring system.

Modern Synthetic Approaches

Contemporary synthetic methods focus on improving reaction efficiency, yield, and environmental sustainability. One approach leverages the coupling of two building blocks: appropriately substituted isothiocyanate derivatives and benzene-1,2-diamines . This strategy has been used successfully for related benzimidazole derivatives and could potentially be adapted for the synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

Chemical Reactivity

The reactivity profile of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is primarily determined by its functional groups and the electronic properties of the benzimidazole scaffold.

Ester Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-benzo[d]imidazol-2-yl)acetic acid. This transformation is particularly important in medicinal chemistry, as the carboxylic acid derivative often exhibits different pharmacokinetic properties and can serve as a precursor for the synthesis of amides and other derivatives.

N-Alkylation Reactions

The N-H group in the benzimidazole ring can participate in alkylation reactions. For instance, reaction with chloroacetyl chloride can yield N-substituted derivatives similar to those described in the literature for related compounds . These N-alkylated products often display modified biological activities compared to the parent compound.

Comparison with Related Compounds

CompoundMolecular FormulaKey Structural DifferenceReactivity Note
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetateC10H10N2O2-Reference compound
(2-methyl-1H-benzimidazol-1-yl)acetic acidC10H10N2O2N-substitution patternDifferent position of acetate group
Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetateC11H12N2O2Additional methyl group, different substitution positionModified electronic properties affecting reactivity

Applications in Scientific Research

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate and similar benzimidazole derivatives have found diverse applications in scientific research and potential industrial applications.

Pharmaceutical Research

The compound represents a valuable scaffold for medicinal chemistry programs focused on developing new antimicrobial, anticancer, or other therapeutic agents . Its relatively simple structure allows for systematic modification to optimize biological activity and pharmacokinetic properties.

In drug discovery efforts, this compound could serve as a lead structure for the development of more complex molecules targeting specific biochemical pathways. The established synthetic routes for producing this compound and its derivatives facilitate the creation of compound libraries for high-throughput screening protocols.

As a Chemical Intermediate

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate serves as a versatile intermediate for synthesizing more complex molecules. The ester group can be transformed into various functional groups, including amides, hydrazides, and reduced to alcohols, expanding the structural diversity achievable from this single precursor.

Such transformations have been utilized in creating target-oriented synthesis programs where benzimidazole-based compounds are designed to interact with specific biological targets. The compound's ability to participate in various chemical reactions makes it a valuable building block in the toolbox of synthetic organic chemists.

Materials Science Applications

Beyond pharmaceutical applications, benzimidazole derivatives have been investigated for materials science applications, including as components in coordination chemistry with metals, photoactive materials, and in the development of specialized polymers. The specific electronic and structural properties of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate could potentially be exploited in these fields, though specific research on this compound in materials science appears limited in the current literature.

Future Research Directions

The continued exploration of Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate presents several promising avenues for future research and development.

Targeted Biological Evaluation

Comprehensive screening of this compound against a wider range of biological targets could reveal previously undiscovered activities. Specific investigation of its interaction with enzymes involved in critical cellular processes, such as dihydrofolate reductase (DHFR) which is targeted by some benzimidazole derivatives, could provide valuable insights into its potential therapeutic applications .

Optimization of Synthetic Methods

While several synthetic routes to this compound exist, there remains scope for developing greener, more efficient methods. Exploration of catalytic approaches, flow chemistry techniques, and environmentally benign solvents could enhance the sustainability of its production, particularly for large-scale applications.

Derivative Development

Systematic modification of the Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate scaffold could yield derivatives with enhanced biological activity or novel properties. Potential modifications include:

  • Variation of the ester alkyl group to modify lipophilicity

  • Introduction of substituents on the benzene ring to tune electronic properties

  • Creation of amide derivatives to explore hydrogen bonding interactions with biological targets

  • Development of conjugates with other bioactive molecules for potential synergistic effects

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